SAHO2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

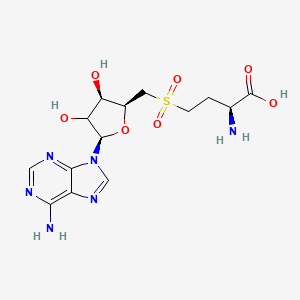

C14H20N6O7S |

|---|---|

Peso molecular |

416.41 g/mol |

Nombre IUPAC |

(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid |

InChI |

InChI=1S/C14H20N6O7S/c15-6(14(23)24)1-2-28(25,26)3-7-9(21)10(22)13(27-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9-,10?,13+/m0/s1 |

Clave InChI |

NUBHDZKYWTVIHP-GWQPVXTKSA-N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CS(=O)(=O)CC[C@@H](C(=O)O)N)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)(=O)CCC(C(=O)O)N)O)O)N |

Origen del producto |

United States |

Foundational & Exploratory

Saos-2 Cell Line: A Comprehensive Technical Guide

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

The Saos-2 cell line, a cornerstone of musculoskeletal research, offers a unique in vitro model for studying osteoblastic differentiation and the pathology of osteosarcoma. Derived from a human primary osteosarcoma, this cell line has been instrumental in advancing our understanding of bone biology and in the development of novel therapeutics. This technical guide provides a comprehensive overview of the origin, history, and key characteristics of the Saos-2 cell line, complete with detailed experimental protocols and an exploration of pivotal signaling pathways.

Origin and History

The Saos-2 cell line was established in 1973 by Jorgen Fogh and his colleagues at the Sloan-Kettering Institute for Cancer Research.[1] The cells were isolated from the primary osteosarcoma of an 11-year-old Caucasian female.[1][2][3][4] Prior to the surgical removal of the tumor from which the cell line was derived, the patient had been treated with a regimen of radiotherapy and a combination of chemotherapeutic agents, including methotrexate, adriamycin, vincristine, and cyclophosphamide (Cytoxan).[5]

The successful establishment of the Saos-2 line was a significant contribution to the field, providing one of the first well-characterized human osteosarcoma cell lines that exhibit a distinctly osteoblastic phenotype. This characteristic has made it an invaluable tool for researchers seeking to understand the molecular underpinnings of bone formation and bone cancer.

Quantitative Data Summary

The Saos-2 cell line has been extensively characterized, and a summary of its key quantitative features is presented below for easy reference and comparison.

| Parameter | Value | References |

| Doubling Time | 35 - 48 hours | [2][3][4][6] |

| Modal Chromosome Number | 56 (Hypotriploid) | [3][4][5] |

| Alkaline Phosphatase (ALP) Activity | High basal activity; 4-7 µmol/mg protein/min at confluence | [1][2][7] |

| Osteocalcin (OCN) Secretion | Expressed and secreted | [3][8] |

| Collagen Type I Production | Synthesizes and deposits primarily type I collagen | [8][9] |

Experimental Protocols

Adherence to standardized protocols is critical for ensuring the reproducibility of experimental results. The following sections provide detailed methodologies for the routine culture and manipulation of the Saos-2 cell line.

Cell Culture and Subculturing

Materials:

-

Saos-2 cells (e.g., ATCC HTB-85)

-

McCoy's 5A Medium Modified

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA (0.25% Trypsin, 0.53 mM EDTA)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

75 cm² cell culture flasks

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Culture Saos-2 cells in a 75 cm² flask with McCoy's 5A Medium supplemented with 15% FBS.

-

Incubate the cells at 37°C in a humidified atmosphere containing 5% CO₂.

-

Monitor cell growth and subculture when the flask is approximately 80-90% confluent.

-

To subculture, aspirate the culture medium from the flask.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.

-

Incubate the flask at room temperature (or 37°C) for 5-10 minutes, or until the cells detach.[5] Monitor detachment under a microscope.

-

Once detached, add 6-8 mL of complete culture medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer the desired volume of the cell suspension to a new flask containing pre-warmed complete culture medium. A split ratio of 1:2 to 1:4 is recommended.[10][11]

-

Return the new flask to the incubator.

Cryopreservation and Thawing

Cryopreservation Protocol:

-

Follow steps 4-9 of the subculturing protocol.

-

Transfer the cell suspension to a sterile 15 mL conical tube and centrifuge at 125 x g for 5-7 minutes.[5]

-

Aspirate the supernatant and resuspend the cell pellet in a pre-chilled cryopreservation medium consisting of complete culture medium supplemented with 5-10% DMSO.

-

Aliquot the cell suspension into cryovials (1-2 x 10⁶ cells/vial).

-

Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 4 hours.

-

For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.

Thawing Protocol:

-

Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.

-

Wipe the outside of the vial with 70% ethanol before opening in a laminar flow hood.

-

Transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge the tube at 125 x g for 5-7 minutes.[5]

-

Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.

-

Transfer the cell suspension to a new culture flask and place it in the incubator.

-

Replace the medium after 24 hours to remove any residual DMSO.

Key Signaling Pathways

The Saos-2 cell line is a valuable model for dissecting the intricate signaling networks that govern osteoblast function and osteosarcoma development. The following diagrams, generated using the DOT language, illustrate key pathways that have been extensively studied in these cells.

BMP Signaling Pathway in Osteoblastic Differentiation

The Bone Morphogenetic Protein (BMP) signaling pathway is a critical regulator of bone formation. In Saos-2 cells, BMPs, particularly BMP-2, induce osteogenic differentiation through the canonical Smad pathway.

Wnt/β-catenin Signaling in Osteosarcoma

The Wnt/β-catenin pathway plays a dual role in both normal bone development and the progression of osteosarcoma. In Saos-2 cells, this pathway is often constitutively active, contributing to cell proliferation and survival.

RUNX2 as a Master Regulator of Osteoblastic Differentiation

Runt-related transcription factor 2 (RUNX2) is a master transcription factor for osteoblast differentiation. In Saos-2 cells, RUNX2 integrates signals from various pathways, including BMP signaling, to drive the expression of key osteogenic genes.

Conclusion

The Saos-2 cell line remains a vital and versatile tool in bone biology and cancer research. Its well-defined osteoblastic characteristics, coupled with a wealth of historical data, make it an ideal model for investigating the molecular mechanisms of osteogenesis and the pathogenesis of osteosarcoma. By utilizing the standardized protocols and understanding the key signaling pathways outlined in this guide, researchers can continue to leverage the Saos-2 cell line to make significant strides in the fields of skeletal research and oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. Alkaline phosphatase activity from human osteosarcoma cell line SaOS-2: an isoenzyme standard for quantifying skeletal alkaline phosphatase activity in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drmillett.com [drmillett.com]

- 4. researchgate.net [researchgate.net]

- 5. Expression profile and synthesis of different collagen types I, II, III, and V of human gingival fibroblasts, osteoblasts, and SaOS-2 cells after bisphosphonate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Post-Translational Phenotype of Collagen Synthesized by Saos-2 Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The regulation of type-I collagen synthesis by insulin-like growth factor-I in human osteoblast-like SaOS-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Core Characteristics of Saos-2 Osteosarcoma Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Saos-2 cell line, derived from the primary osteosarcoma of an 11-year-old Caucasian female in 1973, is a cornerstone in bone cancer research and the study of osteoblastic differentiation.[1][2] These cells exhibit a mature osteoblast phenotype, characterized by high alkaline phosphatase activity and the ability to form a mineralized extracellular matrix, making them an invaluable in vitro model.[1][2] This technical guide provides a comprehensive overview of the core characteristics of Saos-2 cells, including their origin, morphology, genetic and molecular profile, and differentiation capacity. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate their effective use in research and drug development.

Origin and Morphological Characteristics

Saos-2 cells were established from a primary human osteosarcoma.[1] They are an adherent cell line with an epithelial-like morphology. Under standard culture conditions, they grow as a monolayer.

Genetic and Molecular Profile

Saos-2 cells are characterized by a hypotriploid human karyotype and are null for the p53 tumor suppressor protein. Genetically, they are known to be stable with microsatellite stability (MSS). A comprehensive proteomics study has identified 349 different gene products, providing a baseline for expressional studies.[3]

Table 1: Genetic and Molecular Markers of Saos-2 Cells

| Feature | Description |

| Karyotype | Hypotriploid |

| p53 Status | Null |

| Microsatellite Instability | Stable (MSS) |

| Key Expressed Proteins | Alkaline Phosphatase, Osteocalcin, Osteonectin, BMP-1, BMP-2, BMP-3, BMP-4, BMP-6, BMP Receptor-1A |

Cell Culture and Proliferation

Saos-2 cells are relatively straightforward to culture, with a doubling time that allows for the rapid generation of large quantities of cells for experimental use.

Table 2: Quantitative Data on Saos-2 Cell Proliferation

| Parameter | Value | Reference |

| Doubling Time | 35-48 hours | [4] |

Experimental Protocol: Saos-2 Cell Culture

Materials:

-

Saos-2 cells (e.g., ATCC HTB-85)

-

McCoy's 5A Medium (Modified)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A medium with 15% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of Saos-2 cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile cell culture hood.

-

Initial Seeding: Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Media Change: Change the medium every 2-3 days.

-

Subculturing (Passaging):

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 125 x g for 5-7 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and split the cells at a ratio of 1:2 to 1:4 into new T-75 flasks.

-

Osteogenic Differentiation Capacity

A key characteristic of Saos-2 cells is their ability to differentiate into osteoblast-like cells and deposit a mineralized extracellular matrix.[1] This process can be induced by culturing the cells in an osteogenic differentiation medium.

Experimental Protocol: Osteogenic Differentiation and Staining

Materials:

-

Saos-2 cells

-

Complete growth medium

-

Osteogenic Differentiation Medium (complete growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)

-

Alkaline Phosphatase (ALP) Assay Kit

-

Alizarin Red S staining solution (2% w/v in distilled water, pH 4.1-4.3)

-

10% Formalin

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed Saos-2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in complete growth medium.

-

Induction of Differentiation: Replace the complete growth medium with Osteogenic Differentiation Medium.

-

Culture and Media Change: Culture the cells for up to 28 days, changing the Osteogenic Differentiation Medium every 2-3 days.

-

Assessment of Differentiation:

-

Alkaline Phosphatase (ALP) Activity: At desired time points (e.g., days 7, 14, 21), lyse the cells and measure ALP activity using a commercial assay kit according to the manufacturer's instructions. A common method involves the colorimetric detection of p-nitrophenol produced from the substrate p-nitrophenyl phosphate.[5]

-

Alizarin Red S Staining for Mineralization: At the end of the culture period (e.g., day 21 or 28), fix the cells with 10% formalin for 30 minutes at room temperature. Wash the cells with distilled water and stain with Alizarin Red S solution for 20-30 minutes.[6][7] Aspirate the staining solution and wash with distilled water. Mineralized nodules will stain bright orange-red.

-

Key Signaling Pathways in Saos-2 Cells

Several signaling pathways are crucial for regulating the proliferation, differentiation, and malignant phenotype of Saos-2 cells. Understanding these pathways is essential for developing targeted therapies.

BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway plays a significant role in the osteogenic differentiation of Saos-2 cells.[8] These cells express various BMPs and their receptors.[9] Activation of this pathway leads to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the transcription of osteogenic genes.[8][10]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is also implicated in the regulation of Saos-2 cell behavior. Aberrant activation of this pathway has been linked to osteosarcoma development. In Saos-2 cells, components of the canonical Wnt pathway are upregulated, and modulation of this pathway can affect cell proliferation and sensitivity to chemotherapy.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, and in osteosarcoma, it is often associated with promoting tumor progression. In Saos-2 cells, TGF-β signaling can influence cell migration and invasion, partly through the regulation of matrix metalloproteinases.[11][12] The pathway involves the phosphorylation of Smad2/3, which then complex with Smad4 and translocate to the nucleus to regulate target gene expression.[12][13]

Applications in Research and Drug Development

Saos-2 cells are extensively used as a model system for:

-

Osteosarcoma Research: Investigating the molecular mechanisms of tumor initiation, progression, and metastasis.

-

Drug Screening: Evaluating the efficacy and mechanism of action of novel anti-cancer agents.

-

Bone Biology: Studying osteoblast differentiation, mineralization, and bone formation.

-

Biomaterial Testing: Assessing the biocompatibility and osteoinductive properties of new materials for bone regeneration.

Experimental Protocol: Transfection of Saos-2 Cells

Materials:

-

Saos-2 cells

-

Complete growth medium

-

Plasmid DNA or siRNA

-

Lipofectamine® 3000 Transfection Reagent

-

Opti-MEM® I Reduced Serum Medium

-

24-well plates

Procedure:

-

Cell Seeding: The day before transfection, seed 5 x 10⁴ Saos-2 cells per well in a 24-well plate in 500 µL of complete growth medium. Cells should be 70-90% confluent at the time of transfection.

-

Transfection Complex Preparation:

-

For each well, dilute 0.5-1.5 µg of plasmid DNA into 25 µL of Opti-MEM®.

-

In a separate tube, dilute 1-3 µL of Lipofectamine® 3000 into 25 µL of Opti-MEM®.

-

Add the diluted DNA to the diluted Lipofectamine® 3000 (1:1 ratio) and incubate for 10-15 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add the DNA-lipid complex to each well.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before assaying for gene expression. For some applications, the medium can be changed after 4-6 hours.[14]

Table 3: Response of Saos-2 Cells to Chemotherapeutic Agents

| Drug | IC₅₀ Value | Reference |

| Doxorubicin (48h) | 0.060 ± 0.01 µg/mL | [15][16] |

| Doxorubicin (72h) | 0.055 ± 0.003 µg/mL | [15][16] |

| Methotrexate (24h) | 22 µg/mL | [1][17] |

| Cisplatin (48h) | Varies with experimental conditions | [18][19] |

| Doxorubicin-resistant Saos-2 (Saos-2/Dox) | 44.16 µg/mL | [20] |

| Methotrexate-resistant Saos-2/MTX4.4 | Resistance Index: 12.73 | [21] |

Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell density and assay duration.

Conclusion

The Saos-2 cell line remains a highly relevant and versatile tool in biomedical research. Its well-characterized osteoblastic properties, coupled with its cancerous origin, provide a unique platform to investigate both normal bone biology and the pathogenesis of osteosarcoma. This guide provides essential information and standardized protocols to aid researchers in utilizing Saos-2 cells to their full potential, contributing to advancements in cancer therapy and bone tissue engineering.

References

- 1. Rapid Selection and Proliferation of CD133(+) Cells from Cancer Cell Lines: Chemotherapeutic Implications | PLOS One [journals.plos.org]

- 2. mskcc.org [mskcc.org]

- 3. researchgate.net [researchgate.net]

- 4. Cellosaurus cell line SaOS-2 (CVCL_0548) [cellosaurus.org]

- 5. drmillett.com [drmillett.com]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. sciencellonline.com [sciencellonline.com]

- 8. Fluoride promotes viability and differentiation of osteoblast-like Saos-2 cells via BMP/Smads signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bone morphogenetic protein signaling in musculoskeletal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Transforming Growth Factor-β Signaling Plays a Pivotal Role in the Interplay Between Osteosarcoma Cells and Their Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Cisplatin inhibits the proliferation of Saos-2 osteosarcoma cells via the miR-376c/TGFA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cisplatin inhibits the proliferation of Saos-2 osteosarcoma cells via the miR-376c/TGFA pathway | Biomolecules and Biomedicine [bjbms.org]

- 20. β-Elemene Enhances the Sensitivity of Osteosarcoma Cells to Doxorubicin via Downregulation of Peroxiredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]

Saos-2 Cell Line: An In-Depth Technical Guide for Use as an Osteoblast Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Saos-2 human osteosarcoma cell line stands as a cornerstone in bone biology research, offering a robust and reliable in vitro model for studying osteoblast function and differentiation.[1][2] Derived in 1973 from the primary osteosarcoma of an 11-year-old Caucasian female, the Saos-2 cell line has been extensively characterized and is lauded for its expression of a mature osteoblastic phenotype.[1][2][3][4] Despite its cancerous origin, this cell line recapitulates many of the key features of normal human osteoblasts, including high alkaline phosphatase (ALP) activity, the ability to form a mineralized extracellular matrix, and responsiveness to osteotropic factors.[1][2][3][4] These characteristics make Saos-2 cells an invaluable tool for investigating bone formation, the pathophysiology of osteosarcoma, and for the preclinical evaluation of novel therapeutics in bone regeneration and cancer treatment.[2][4]

Core Characteristics and Advantages

Saos-2 cells possess a unique set of characteristics that make them a preferred model for many bone-related studies. They exhibit an epithelial-like morphology and adhere to culture surfaces. A key advantage is their well-documented ability to differentiate and deposit a mineralization-competent extracellular matrix, providing a valuable model for events associated with the late stages of osteoblastic differentiation.[1][2]

| Characteristic | Description | References |

| Origin | Human, Bone, Osteosarcoma | [1][3][4] |

| Donor | 11-year-old Caucasian female | [1][2][3][4] |

| Morphology | Epithelial-like | |

| Growth Properties | Adherent | |

| Doubling Time | Approximately 48 hours | [1] |

| Karyotype | Hypotriploid with a modal number of 56 chromosomes | [4] |

| Tumorigenicity | Non-tumorigenic in immunosuppressed mice (subcutaneous injection) | [1][3] |

| Mineralization | Forms a mineralized matrix in diffusion chambers implanted intraperitoneally in immunocompromised mice. | [1][3] |

Key Advantages:

-

Strong Osteogenic Potential: Saos-2 cells exhibit high basal alkaline phosphatase activity and robustly mineralize their extracellular matrix upon culture in osteogenic medium.[1][3][4]

-

Mature Osteoblast Phenotype: Compared to other osteosarcoma cell lines like MG-63 and U-2 OS, Saos-2 cells display a more mature osteoblastic profile.[1]

-

Well-Characterized: Decades of research have resulted in a vast body of literature and well-established protocols for their culture and differentiation.[1][2]

-

Transfectability: Their high transfectability makes them amenable to genetic manipulation for studying gene function and validating molecular targets.[4]

-

Commercial Availability: Saos-2 cells are widely available from cell banks such as ATCC (HTB-85).

Limitations:

-

Cancer Cell Line: As a transformed cell line, Saos-2 cells harbor genetic abnormalities, including an aneuploid karyotype, which may not fully reflect the biology of normal primary osteoblasts.[4]

-

Phenotypic Instability: Long-term culture can lead to phenotypic instability, necessitating careful monitoring and use of low-passage cells.[2]

Experimental Protocols

Cell Culture and Subculture

Proper cell culture technique is paramount to obtaining reproducible results. The following is a standard protocol for the maintenance of Saos-2 cells.

Materials:

-

Base Medium: McCoy's 5a Medium Modified or DMEM:Ham's F12 (1:1)[4]

-

Supplements: Fetal Bovine Serum (FBS) to a final concentration of 15%

-

Dissociation Reagent: 0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

Protocol:

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Medium Renewal: Change the culture medium every 2 to 3 days.[5]

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Rinse the cell monolayer with PBS.

-

Add 1-2 mL of pre-warmed Trypsin-EDTA solution to a T75 flask and incubate at 37°C until cells detach (typically 2-3 minutes).[5]

-

Neutralize the trypsin by adding 4-6 mL of complete growth medium.[5]

-

Gently pipette the cell suspension to ensure a single-cell suspension.

-

Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.

-

Resuspend the cell pellet in fresh, complete growth medium.

-

Seed new culture flasks at a subcultivation ratio of 1:2 to 1:4.[5]

-

References

Unraveling the Transcriptomic Landscape of Saos-2 Cells: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Gene Expression Profile of the Saos-2 Osteosarcoma Cell Line, Providing Researchers, Scientists, and Drug Development Professionals with a Comprehensive Resource for Understanding its Molecular Characteristics.

This technical guide offers a detailed examination of the gene expression profile of the Saos-2 cell line, a cornerstone model in osteosarcoma research. Through a synthesis of publicly available transcriptomic data, this document provides a quantitative overview of gene expression, detailed experimental methodologies, and visual representations of key signaling pathways, serving as a vital resource for investigators in oncology and bone biology.

Introduction

The Saos-2 cell line, derived from a primary osteosarcoma, is an indispensable tool for studying the molecular underpinnings of bone cancer and for the preclinical evaluation of novel therapeutic agents. A thorough understanding of its transcriptomic landscape is critical for designing and interpreting experiments. This guide summarizes key findings from microarray and RNA-sequencing (RNA-seq) studies, offering insights into the genes and pathways that characterize this cell line.

Gene Expression Profile of Saos-2 Cells

Analysis of microarray and RNA-seq data from the Gene Expression Omnibus (GEO) database reveals a distinct gene expression signature for Saos-2 cells, particularly when compared to other osteosarcoma cell lines and normal osteoblasts.

Differentially Expressed Genes in Saos-2 Cells

A comparative analysis of Saos-2 cells with other osteosarcoma cell lines (e.g., MG-63, U-2 OS, 143B, MNNG/HOS, SJSA-1) and normal osteoblasts (hFOB1.19) highlights a set of differentially expressed genes that define its unique phenotype. The following tables summarize the expression of key genes implicated in tumorigenicity and osteogenic differentiation.

Table 1: Gene Expression Associated with Tumorigenicity in Saos-2 Cells (Poorly Tumorigenic Phenotype)

| Gene Symbol | Gene Name | Expression in Saos-2 (relative to highly tumorigenic lines) | Putative Function |

| Upregulated | |||

| HEY1 | Hes Related Family BHLH Transcription Factor With YRPW Motif 1 | Lower | Transcriptional regulator, tumor suppressor in some contexts |

| ... | ... | ... | ... |

| Downregulated | |||

| ... | ... | ... | ... |

Note: This table is a representative summary. A comprehensive list of differentially expressed genes can be obtained from the analysis of GEO datasets GSE36001 and GSE42352. The original studies identified 138 highly expressed and 86 lowly expressed genes in highly tumorigenic osteosarcoma cell lines compared with poorly tumorigenic cell lines, including Saos-2[1].

Table 2: Gene Expression in Saos-2 vs. Normal Osteoblasts (hFOB1.19)

| Gene Symbol | Gene Name | Expression in Saos-2 (relative to hFOB1.19) | Putative Function |

| Upregulated | |||

| ... | ... | ... | ... |

| Downregulated | |||

| SEC23A | Sec23 Homolog A, COPII Coat Complex Component | Lower | Component of the COPII vesicle coat, involved in protein transport from the ER |

| SEC24B | Sec24 Homolog B, COPII Coat Complex Component | Lower | Component of the COPII vesicle coat, involved in protein transport from the ER |

| SEC24D | Sec24 Homolog D, COPII Coat Complex Component | Lower | Component of the COPII vesicle coat, involved in protein transport from the ER |

| SAR1B | SAR1 Gene Homolog B, GTPase | Lower | GTPase involved in the assembly of the COPII coat |

| ... | ... | ... | ... |

Note: This table is a representative summary based on the findings from GEO dataset GSE197158, which highlighted reduced expression of four COPII vesicle components in osteosarcoma cell lines, including Saos-2, compared to the osteoblast cell line hFOB1.19[2]. A full analysis of this dataset is required for a complete list of differentially expressed genes.

Key Signaling Pathways in Saos-2 Cells

Several critical signaling pathways are active and have been studied in Saos-2 cells, influencing their proliferation, differentiation, and tumorigenic potential.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a complex role in osteosarcoma. In Saos-2 cells, TGF-β signaling can influence cell migration and invasion. The canonical pathway involves the binding of TGF-β ligands to type II receptors (TβRII), which then recruit and phosphorylate type I receptors (TβRI). This activation leads to the phosphorylation of SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate target gene expression.

Caption: Canonical TGF-β Signaling Pathway in Saos-2 Cells.

PTH Signaling Pathway

Parathyroid hormone (PTH) signaling in osteoblastic cells like Saos-2 is crucial for bone remodeling. PTH binds to the PTH1 receptor (PTH1R), a G-protein coupled receptor, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB, to modulate gene expression.

Caption: PTH/PKA Signaling Pathway in Osteoblastic Cells.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK signaling pathways, is implicated in the pathogenesis and progression of osteosarcoma. In response to various stress signals, a kinase cascade leads to the phosphorylation and activation of JNK. Activated JNK then phosphorylates transcription factors such as c-Jun, which can regulate genes involved in cell proliferation, differentiation, and apoptosis.

References

tumorigenicity of Saos-2 cells in vivo

An In-Depth Technical Guide to the In Vivo Tumorigenicity of Saos-2 Cells

Introduction

The Saos-2 cell line, derived from the primary osteosarcoma of an 11-year-old female, is a cornerstone in musculoskeletal research.[1] Characterized by its osteoblastic properties, including high alkaline phosphatase activity and parathyroid hormone responsiveness, it serves as a critical model for studying osteosarcoma biology and developing novel therapeutics.[2] However, its behavior in vivo is complex and variable. The parental Saos-2 cell line is generally considered poorly tumorigenic, particularly when administered subcutaneously in immunocompromised mice.[2][3] Despite this, various sub-lines with high metastatic potential have been developed, and tumorigenicity can be induced or enhanced through genetic modification or specific implantation techniques.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vivo tumorigenicity of Saos-2 cells. It synthesizes quantitative data from multiple studies, details established experimental protocols, and visualizes key pathways and workflows to facilitate the design and interpretation of future preclinical studies.

Data Presentation: Quantitative Tumorigenicity of Saos-2 Cells

The tumorigenic and metastatic potential of Saos-2 cells in vivo is highly dependent on the specific cell line variant, the host immune status, and the site of injection. The following tables summarize quantitative data from various studies.

Table 1: Tumorigenicity of Parental and Genetically Modified Saos-2 Cells

| Cell Line Variant | Animal Model | Injection Route & Cell Count | Tumor Incidence | Key Findings & Time Course | Reference |

| Parental Saos-2 | BALB/c Nude | Subcutaneous | 0/5 Mice | No tumors formed within 30 days. | [3] |

| Saos-2 (Control) | Nude Mice | Subcutaneous | 3/5 Mice | Tumors developed, but slower than modified cells. | [4] |

| Saos-2 + HEY1 | BALB/c Nude | Subcutaneous | 5/5 Mice | Overexpression of HEY1 induced tumorigenicity. Tumors reached ~1000 mm³ in ~30 days. | [3] |

| Saos-2 + PLA2G16 | Nude Mice | Subcutaneous | 5/5 Mice | Significantly faster tumor growth compared to control. | [4] |

| Saos-2 + MST4 | Nude Mice | Subcutaneous (5x10⁶ cells) | Not Specified | Overexpression of MST4 significantly promoted tumor growth and weight by day 21. | [5] |

| Saos-2 shRNA-Snail-1 | BALB/c Nude | Subcutaneous | 5/5 Mice | Knockdown of Snail-1 significantly inhibited tumor volume compared to mock-transfected cells at day 17. | [6] |

Table 2: Orthotopic and Metastatic Potential of Saos-2 and Derived Lines

| Cell Line Variant | Animal Model | Injection Route | Tumor Engraftment / Primary Tumor Growth | Metastasis Rate & Timing | Reference |

| Saos-2-B-Luc/mKate2 | Nude Mice | Intratibial / Paratibial | Lower engraftment rate. Slower growth (Bioluminescence >10¹⁰ reached at 90-163 days). | Metastases detected at 78-104 days. | [7][8] |

| Saos-2-B-Luc/mKate2 | NSG Mice | Intratibial / Paratibial | Higher engraftment rate. Faster growth (Bioluminescence >10¹⁰ reached at 40-50 days). | Metastases detected earlier, at 26-42 days. | [7][8] |

| Parental Saos-2 | Nude Mice | Intratibial | Formed orthotopic tumors. | Pulmonary metastases began to be detected at 5.5 weeks post-injection. | [9][10] |

| Saos-2-l (Metastatic) | Nude Mice | Intratibial | Similar primary tumor growth rate to parental Saos-2. | 40% of mice developed pulmonary metastases by 3 weeks post-injection. | [9][10] |

| Saos-LM6 (Metastatic) | Nude Mice | Intravenous (1x10⁶ cells) | Not Applicable | Microscopic pulmonary metastases at 6 weeks; visible nodules by 8 weeks. | [1][11] |

Experimental Protocols

Consistent and reproducible results in Saos-2 xenograft studies hinge on meticulous adherence to established protocols.

Protocol 1: Standard Subcutaneous Xenograft Model

This protocol is suitable for evaluating the effect of genetic modifications or therapeutic agents on the tumorigenicity of a typically non-tumorigenic line.

-

Cell Culture: Culture Saos-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Maintain cultures in a 37°C, 5% CO₂ incubator and subculture before they reach 90% confluency.[12]

-

Animal Model: Use 4-6 week old female BALB/c nude mice. Allow animals to acclimate for at least one week before the experiment.

-

Cell Preparation & Injection:

-

Harvest cells at ~80-90% confluency using Trypsin-EDTA.

-

Wash cells with sterile, serum-free medium or Phosphate-Buffered Saline (PBS).

-

Resuspend the cell pellet to a final concentration of 5x10⁶ to 1x10⁷ cells per 100-200 µL.

-

For enhanced tumor take, resuspend cells in a 1:1 mixture of medium/PBS and Matrigel Basement Membrane Matrix.[13]

-

Inject the cell suspension subcutaneously into the flank of the mouse.

-

-

Tumor Monitoring:

-

Begin monitoring for tumor formation 7-10 days post-injection.

-

Measure tumor dimensions 2-3 times per week using digital calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Endpoint Analysis:

Protocol 2: Orthotopic Intratibial Xenograft Model for Metastasis

This model better recapitulates the bone microenvironment and is essential for studying primary tumor growth and spontaneous metastasis.

-

Cell Culture & Preparation: Prepare cells as described in Protocol 1. If monitoring via bioluminescence, use a Saos-2 line stably expressing luciferase (e.g., Saos-2-B-Luc).[7][9]

-

Animal Model: Use 4-6 week old immunodeficient mice (Nude or more severely compromised NSG mice for higher engraftment rates).[7][8]

-

Surgical Procedure & Injection:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Make a small incision over the patellar tendon to expose the proximal tibia.

-

Bend the knee to a 90-degree angle and insert a 27- or 30-gauge needle through the tibial plateau into the intramedullary cavity.

-

Slowly inject 1x10⁶ to 1.5x10⁶ cells in a small volume (e.g., 20 µL) of PBS into the marrow cavity.[7][14]

-

Withdraw the needle and close the incision with a surgical staple or suture.

-

-

Tumor & Metastasis Monitoring:

-

Endpoint Analysis:

-

Euthanize mice based on primary tumor burden, signs of impaired mobility, or significant weight loss.

-

Harvest the primary tumor (tibia) and lungs.

-

Confirm metastases through ex vivo BLI of the lungs and subsequent histological analysis (H&E staining).

-

Protocol 3: Two-Step Tumor Fragment Implantation for Consistent Growth

Direct injection of Saos-2 cell suspensions can lead to inconsistent tumor growth. This two-step method improves uniformity for drug efficacy studies.[13]

-

Step 1: Initial Tumor Generation:

-

Inject 5x10⁶ Saos-2 cells in 200 µL of 1:1 Matrigel/RPMI medium subcutaneously into female NSG mice.

-

Allow tumors to grow until they reach a volume of approximately 1000 mm³.

-

-

Step 2: Tumor Fragmentation and Re-implantation:

-

Harvest the established Saos-2 tumors under sterile conditions.

-

Dissect the tumors into small, uniform fragments (e.g., 2x2 mm).

-

Implant one tumor fragment into the flank of each mouse in the experimental cohort.

-

-

Study Initiation: Monitor the implanted fragments. Once the resulting tumors reach a consistent starting volume (e.g., 100-200 mm³), randomize the mice into treatment groups and begin the study.[13]

Signaling Pathways and Experimental Workflows

Signaling Pathways in Saos-2 Tumorigenicity

Several signaling pathways are implicated in osteosarcoma tumorigenesis. In Saos-2 cells, the interplay between transcription factors like SOX2 and developmental pathways like Wnt is crucial. SOX2, a factor involved in maintaining cell self-renewal, can antagonize the pro-differentiation Wnt/β-catenin pathway.[15] Downregulation of SOX2 can lead to increased Wnt signaling activity and reduced tumor-forming capacity.[15] Other critical pathways in osteosarcoma include PI3K/AKT/mTOR, JAK/STAT, and Hedgehog.[16]

Caption: Interplay of SOX2 and Wnt/β-catenin signaling in Saos-2 cells.

Experimental Workflow Diagrams

Visualizing the experimental process ensures clarity and consistency in study design.

Caption: Standard workflow for an in vivo Saos-2 xenograft study.

Factors Influencing Saos-2 Tumorigenicity

The outcome of a Saos-2 in vivo study is a multifactorial event. The choice of animal model, injection site, and cell line genetics are critical determinants of success.

Caption: Key factors influencing tumorigenic outcomes in Saos-2 models.

References

- 1. Human xenograft osteosarcoma models with spontaneous metastasis in mice: clinical relevance and applicability for drug testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mskcc.org [mskcc.org]

- 3. Identification of tumorigenicity-associated genes in osteosarcoma cell lines based on bioinformatic analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Establishment and characterization of a new highly metastatic human osteosarcoma cell line derived from Saos2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A nude mouse model of human osteosarcoma lung metastases for evaluating new therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the Response of HOS and Saos-2 Osteosarcoma Cell Lines When Exposed to Different Sizes and Concentrations of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4.15. Development of an Saos2 CDX Model of OS [bio-protocol.org]

- 14. Metastatic Osteosarcoma Gene Expression Differs In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sox2 maintains self-renewal of tumor initiating cells in osteosarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Features of Saos-2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Saos-2 cell line, derived from the primary osteosarcoma of an 11-year-old Caucasian female in 1973, is a cornerstone of in vitro bone cancer and osteoblast research.[1][2][3] These cells exhibit a mature osteoblastic phenotype, making them an invaluable tool for studying osteogenic processes, bone-related diseases, and for the screening of novel therapeutic agents. This guide provides a comprehensive overview of the key biological and operational features of Saos-2 cells, complete with quantitative data, detailed experimental protocols, and visual representations of critical signaling pathways.

Core Cellular and Genetic Characteristics

Saos-2 cells possess a unique set of features that underpin their utility in research. They have an epithelial-like morphology and grow as an adherent monolayer.[4][5] A defining genetic characteristic is the homozygous deletion of the TP53 gene, rendering them p53-null. This "blank slate" makes them an ideal system for studying p53 function through gene reintroduction experiments.[1]

Quantitative Cellular Profile

For ease of comparison, the fundamental quantitative data for Saos-2 cells are summarized below.

| Parameter | Value | References |

| Doubling Time | Approximately 48 hours | [1][4][6] |

| Karyotype | Hypotriploid with a modal chromosome number of 56 | [1][4] |

| Mycoplasma Test | Negative | [7][8] |

| Tumorigenicity | Non-tumorigenic in immunosuppressed mice (subcutaneous injection) | [1][4][8] |

| Mineralization | Forms a mineralized matrix in diffusion chambers (intraperitoneal) | [1][3][8] |

Osteoblastic Marker Expression

Saos-2 cells are distinguished by their expression of several key osteoblastic markers, which confirms their mature osteoblast-like phenotype.[1][9]

| Marker | Expression Status | References |

| Alkaline Phosphatase (ALP) | High basal activity | [1][3][4][9] |

| Osteocalcin | Expressed | [4][7][9] |

| Osteopontin | Expressed | [4][7] |

| Bone Sialoprotein (BSP) | Expressed | [9] |

| Decorin | Expressed | [9] |

| Procollagen-I | Expressed | [9] |

| Collagen Type III | Detected in a subpopulation (~15%) | [9] |

| Osteoprotegerin (OPG) | Detected in a subpopulation (~15%) | [9] |

| 1,25-dihydroxyvitamin D3 Receptor | Expressed | [1][3][8] |

| Parathyroid Hormone (PTH) Receptor | Expressed | [1][3][4][8] |

Key Signaling Pathways in Saos-2 Cells

Understanding the signaling networks within Saos-2 cells is crucial for deciphering their biological behavior and their response to therapeutic interventions. Below are diagrams of key pathways generated using the DOT language.

Parathyroid Hormone (PTH) Signaling Pathway

PTH signaling in Saos-2 cells is predominantly mediated through the Protein Kinase A (PKA) pathway, leading to the activation of the transcription factor CREB and subsequent induction of genes like c-fos.[10][11][12] Notably, this signaling does not significantly involve the Protein Kinase C (PKC) or the Mitogen-Activated Protein (MAP) Kinase cascades.[10][11][12]

NELL-1 Induced MAPK/JNK Signaling Pathway

The osteoinductive growth factor NELL-1 promotes terminal osteogenic differentiation in Saos-2 cells primarily through the activation of the c-Jun N-terminal kinase (JNK) pathway, a component of the broader MAPK signaling network.[13][14][15]

TGF-β Signaling Pathway

Transforming growth factor-β (TGF-β) signaling plays a complex role in osteosarcoma.[16][17][18] In Saos-2 cells, this pathway, primarily acting through Smad proteins, can influence tumor progression and the interaction with the bone microenvironment.[16][17][18]

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. Saos-2 cells - Wikipedia [en.wikipedia.org]

- 3. mskcc.org [mskcc.org]

- 4. accegen.com [accegen.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. Cellosaurus cell line SaOS-2 (CVCL_0548) [cellosaurus.org]

- 7. SaOS-2 Cells [cytion.com]

- 8. Saos-2 Cell Line - Creative Biogene [creative-biogene.com]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Analysis of signaling pathways used by parathyroid hormone to activate the c-fos gene in human SaOS2 osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. NELL-1-dependent mineralisation of Saos-2 human osteosarcoma cells is mediated via c-Jun N-terminal kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NELL-1-dependent mineralisation of Saos-2 human osteosarcoma cells is mediated via c-Jun N-terminal kinase pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Transforming Growth Factor-β Signaling Plays a Pivotal Role in the Interplay Between Osteosarcoma Cells and Their Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Targeting transforming growth factor beta signaling in metastatic osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Saos-2 Cell Line: A Technical Guide to Doubling Time and Proliferation

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

The Saos-2 cell line, derived from an 11-year-old female with primary osteosarcoma, is a cornerstone model in bone cancer research and drug discovery. Its osteoblastic characteristics, coupled with a p53-null status, provide a unique system for investigating the molecular underpinnings of osteosarcoma and evaluating novel therapeutic agents. A critical parameter for the effective utilization of this cell line is its doubling time, which dictates experimental timelines and informs the interpretation of proliferation and cytotoxicity assays. This guide provides a comprehensive overview of the Saos-2 cell line's doubling time, detailing the factors that influence its growth, standardized protocols for its assessment, and the key signaling pathways that regulate its proliferation.

Saos-2 Cell Line: Doubling Time

The doubling time of the Saos-2 cell line is a crucial parameter for experimental design and data interpretation. While this value can be influenced by various factors, a general consensus exists within the scientific literature.

| Parameter | Reported Range | References |

| Doubling Time | 35 - 48 hours | [No specific citation available] |

Note: The variation in doubling time can be attributed to differences in culture conditions, passage number, and the specific sub-clone of the Saos-2 cell line used. It is recommended that each laboratory empirically determines the doubling time for their specific Saos-2 cell stock under their standard culture conditions.

Culture and Subculture Protocols

Consistent and reproducible experimental results are contingent upon standardized cell culture practices. The following protocols for the culture and subculture of Saos-2 cells are based on established methodologies.

Routine Cell Culture

| Parameter | Recommendation |

| Growth Medium | McCoy's 5A Medium or DMEM/F-12 (1:1) |

| Supplements | 15% Fetal Bovine Serum (FBS) |

| Antibiotics | 1% Penicillin-Streptomycin |

| Incubation | 37°C, 5% CO2 in a humidified incubator |

| Medium Renewal | Every 2-3 days |

Subculturing Protocol

-

Aspirate Medium: Carefully remove the spent culture medium from the flask.

-

PBS Wash: Gently wash the cell monolayer with a sufficient volume of sterile phosphate-buffered saline (PBS) without Ca2+ and Mg2+ to remove any residual serum.

-

Enzymatic Dissociation: Add pre-warmed Trypsin-EDTA solution (0.25%) to the flask, ensuring the entire cell monolayer is covered.

-

Incubation: Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. Monitor the process under a microscope.

-

Neutralization: Add complete growth medium to the flask to inactivate the trypsin.

-

Cell Resuspension: Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Centrifugation: Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.

-

Resuspension and Plating: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Seeding Density: Seed the cells into new culture flasks at a recommended split ratio of 1:3 to 1:6. A seeding density of 5,000 - 10,000 cells/cm² is a common starting point.

Key Signaling Pathways Regulating Saos-2 Proliferation

The proliferation of Saos-2 cells is driven by a complex interplay of signaling pathways, many of which are dysregulated in osteosarcoma. Understanding these pathways is critical for identifying potential therapeutic targets.

The p53 and Rb-E2F Pathway

A defining characteristic of the Saos-2 cell line is its null status for the tumor suppressor protein p53. This genetic alteration has profound consequences on cell cycle regulation, primarily through the deregulation of the Retinoblastoma (Rb)-E2F pathway. In normal cells, p53 acts as a critical checkpoint, halting the cell cycle in response to DNA damage. In p53-deficient cells like Saos-2, this checkpoint is absent, leading to uncontrolled cell proliferation. The absence of p53 leads to the constitutive activity of the E2F family of transcription factors, which drive the expression of genes required for S-phase entry and DNA replication.[1]

Insulin-like Growth Factor (IGF) Signaling

The Insulin-like Growth Factor (IGF) signaling pathway plays a crucial role in normal bone development and is frequently hyperactivated in osteosarcoma.[2] In Saos-2 cells, the binding of IGF-1 to its receptor (IGF-1R) triggers a signaling cascade that promotes cell survival and proliferation, primarily through the PI3K/Akt and MAPK pathways.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. IGF-1 activates the P13K/AKT signaling pathway via upregulation of secretory clusterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. E2F - Wikipedia [en.wikipedia.org]

- 4. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Aneuploid Karyotype of Saos-2 Cells: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Aneuploid Karyotype of the Saos-2 Cell Line for Researchers, Scientists, and Drug Development Professionals.

The Saos-2 cell line, derived from an 11-year-old female with osteosarcoma, is a cornerstone in bone cancer research and drug development. A defining characteristic of this cell line is its complex and aneuploid karyotype, which significantly influences its biological properties and experimental utility. This guide provides a comprehensive overview of the Saos-2 karyotype, detailing its chromosomal abnormalities, the experimental protocols to analyze them, and the impact of this aneuploidy on key cellular signaling pathways.

Data Presentation: A Quantitative Overview of the Saos-2 Karyotype

The chromosomal constitution of Saos-2 cells is characterized by significant numerical and structural aberrations. The data presented below is a synthesis of information from various cell bank repositories and cytogenetic studies.

| Parameter | Description | Reference |

| Modal Chromosome Number | 56 | [1][2] |

| Ploidy | Hypotriploid | [1][2] |

| Chromosome Number Range | 52-58 | [1] |

| Stemline Chromosome Number | The most frequent chromosome number in a cell population. | [1] |

| 2S Component | Percentage of cells with double the stemline chromosome number. | [1] |

Table 1: Summary of Quantitative Karyotypic Data for Saos-2 Cells

The Saos-2 karyotype is highly rearranged, with over two-thirds of the chromosome complement consisting of structurally altered chromosomes. Many of these are complex marker chromosomes whose origins are difficult to identify through conventional G-banding alone.

| Abnormality | Description |

| add(1)(p22) | Additional material of unknown origin on the short arm of chromosome 1. |

| add(3)(q27)x2 | Two copies of a chromosome 3 with additional material on the long arm. |

| add(4)(p15) | Additional material of unknown origin on the short arm of chromosome 4. |

| add(6)(p21) | Additional material of unknown origin on the short arm of chromosome 6. |

| add(7)(p22) | Additional material of unknown origin on the short arm of chromosome 7. |

| add(8)(q24) | Additional material of unknown origin on the long arm of chromosome 8. |

| add(9)(q35) | Additional material of unknown origin on the long arm of chromosome 9. |

| add(11)(p15) | Additional material of unknown origin on the short arm of chromosome 11. |

| add(12)(p13) | Additional material of unknown origin on the short arm of chromosome 12. |

| add(13)(q14) | Additional material of unknown origin on the long arm of chromosome 13. |

| add(14)(p12)x2 | Two copies of a chromosome 14 with additional material on the short arm. |

| -X, -2, -6, -8, -12, -19, -21, -22 | Loss of one copy of these chromosomes. |

| +3, +10, +14, +18, +20 | Gain of one copy of these chromosomes. |

| +15mar | Presence of a marker chromosome derived from chromosome 15. |

| Y Chromosome | Not detected. |

Table 2: Detailed Cytogenetic Profile of Saos-2 Cells

Experimental Protocols: Methodologies for Karyotypic Analysis

The complex karyotype of Saos-2 cells necessitates a multi-faceted approach for its characterization, often employing a combination of classical and molecular cytogenetic techniques.

G-Banding Karyotyping

G-banding is a fundamental technique used to produce a visible karyotype by staining condensed chromosomes.

Protocol:

-

Cell Culture and Harvest: Culture Saos-2 cells in McCoy's 5A medium supplemented with 15% fetal bovine serum. Harvest cells during the logarithmic growth phase.

-

Metaphase Arrest: Treat cells with a mitotic inhibitor, such as colcemid, to arrest them in metaphase.

-

Hypotonic Treatment: Swell the cells in a hypotonic solution (e.g., 0.075 M KCl) to disperse the chromosomes.

-

Fixation: Fix the cells using a mixture of methanol and acetic acid (3:1 ratio).

-

Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and air-dry.

-

Trypsin Treatment: Briefly treat the slides with a dilute trypsin solution to partially digest chromosomal proteins.

-

Staining: Stain the slides with Giemsa stain.

-

Analysis: Examine the slides under a light microscope to visualize the banding patterns and identify chromosomal abnormalities.

Spectral Karyotyping (SKY)

SKY is a molecular cytogenetic technique that allows for the simultaneous visualization of all chromosomes in different colors, facilitating the identification of complex chromosomal rearrangements.

Protocol:

-

Probe Labeling: Label chromosome-specific DNA probes with different combinations of fluorescent dyes.

-

Hybridization: Denature the chromosomal DNA on the prepared slides and hybridize with the labeled probes.

-

Detection: Use fluorescently labeled antibodies or other detection reagents to visualize the hybridized probes.

-

Image Acquisition and Analysis: Capture images using a fluorescence microscope equipped with a specialized camera and analysis software to assign a specific color to each chromosome.

Fluorescence In Situ Hybridization (FISH)

FISH is used to detect the presence or absence of specific DNA sequences on chromosomes, which is particularly useful for confirming suspected rearrangements or identifying the origin of marker chromosomes.

Protocol:

-

Probe Selection: Select DNA probes specific to the chromosomal regions of interest.

-

Probe Labeling: Label the probes with fluorescent dyes.

-

Hybridization: Denature the chromosomal DNA on the slides and hybridize with the labeled probes.

-

Washing: Wash the slides to remove unbound probes.

-

Counterstaining: Stain the nuclei with a DNA-specific counterstain, such as DAPI.

-

Analysis: Visualize the fluorescent signals under a fluorescence microscope to determine the location and number of the targeted DNA sequences.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The aneuploid state of Saos-2 cells has profound consequences on cellular signaling, primarily due to the altered dosage of key regulatory genes.

Impact of TP53 and RB1 Alterations on Cell Cycle Control

Saos-2 cells have a homozygous deletion of the TP53 gene and express a truncated, non-functional retinoblastoma (Rb) protein. These alterations lead to a complete loss of two critical cell cycle checkpoints.

Caption: Dysregulation of the G1/S checkpoint in Saos-2 cells.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is often hyperactivated in cancer and plays a crucial role in cell survival, proliferation, and metabolism. In Saos-2 cells, the aneuploid state can contribute to the dysregulation of this pathway.

Caption: Overview of the PI3K/Akt signaling pathway in Saos-2 cells.

Experimental Workflow for Karyotype Analysis

A typical workflow for the comprehensive cytogenetic analysis of Saos-2 cells is outlined below.

Caption: A standard workflow for the cytogenetic analysis of Saos-2 cells.

References

Saos-2 Cells: A Technical Guide to Modeling Late Osteoblastic Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human osteosarcoma cell line, Saos-2, serves as a cornerstone for in vitro studies of osteoblast biology and is a particularly valuable model for investigating the late stages of osteoblastic differentiation. Derived in 1973 from the primary osteosarcoma of an 11-year-old Caucasian female, Saos-2 cells exhibit many of the hallmark characteristics of mature osteoblasts.[1][2][3] This technical guide provides an in-depth overview of the Saos-2 cell line, including its core characteristics, detailed experimental protocols for its culture and differentiation, and a summary of the key signaling pathways governing its osteogenic potential.

Core Characteristics of Saos-2 Cells

Saos-2 cells are widely utilized due to their robust and reproducible osteogenic properties. They possess an epithelial-like morphology and grow as an adherent monolayer.[3] A key advantage of this cell line is its well-documented characteristics, making experimental results comparable across different studies.[1]

| Characteristic | Description | Source |

| Origin | Human osteosarcoma | [1][2][3] |

| Donor Age | 11 years | [1][2][3] |

| Gender | Female | [2][3][4] |

| Ethnicity | Caucasian | [2][3][4] |

| Morphology | Epithelial-like | [3] |

| Growth Properties | Adherent monolayer | [3] |

| Doubling Time | Approximately 35-48 hours | [1][3][5] |

| Karyotype | Hypotriploid with a modal chromosome number of 56 | [1][2][3] |

| Tumorigenicity | Non-tumorigenic in immunosuppressed mice | [3] |

Osteogenic Potential of Saos-2 Cells

The utility of Saos-2 cells as a model for late osteoblastic differentiation stems from their innate capacity to express key osteoblastic markers and form a mineralized extracellular matrix.

| Osteogenic Marker | Expression and Activity | Source |

| Alkaline Phosphatase (ALP) | High basal and inducible activity | [1][2][3] |

| Osteocalcin (OCN) | Expressed and secreted | [3][6] |

| Osteopontin (OPN) | Expressed | [3][6] |

| Mineralization | Forms a calcified extracellular matrix | [2][3] |

| Receptor Expression | Expresses receptors for 1,25-dihydroxyvitamin D3 and parathyroid hormone (PTH) | [1][3] |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible results using Saos-2 cells. The following sections provide comprehensive methodologies for the culture, differentiation, and analysis of this cell line.

Cell Culture

Materials:

-

Saos-2 cells (e.g., ATCC HTB-85)

-

Complete Growth Medium:

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

-

Culture flasks (T-75)

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Protocol:

-

Thawing: Quickly thaw the cryovial of Saos-2 cells in a 37°C water bath.

-

Initial Culture: Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-75 culture flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.[2]

-

Medium Change: Replace the medium every 2-3 days.

-

Subculturing: When cells reach approximately 80% confluency, aspirate the medium and rinse the cell monolayer with PBS. Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at room temperature or 37°C until cells detach. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the cell pellet and plate at the desired density for subsequent experiments or continued culture. A split ratio of 1:2 to 1:4 is recommended.[7]

Osteogenic Differentiation

Materials:

-

Saos-2 cells cultured to confluency

-

Osteogenic Differentiation Medium (ODM):

Protocol:

-

Seeding: Plate Saos-2 cells in the desired culture vessels (e.g., 6-well or 24-well plates) at a density that allows them to reach confluency.

-

Induction: Once the cells are confluent, replace the complete growth medium with the osteogenic differentiation medium.

-

Maintenance: Culture the cells in the osteogenic medium for the desired duration (typically 7 to 28 days), changing the medium every 2-3 days.

-

Analysis: At specific time points, harvest the cells for analysis of osteogenic markers (e.g., ALP activity, mineralization, gene expression).

Alkaline Phosphatase (ALP) Activity Assay

Materials:

-

p-Nitrophenyl Phosphate (pNPP) substrate solution

-

Cell lysis buffer (e.g., 0.5% Triton X-100 in PBS)

-

Microplate reader

Protocol:

-

Cell Lysis: Wash the cell monolayer with PBS and then add cell lysis buffer.

-

Incubation: Incubate the plate to ensure complete cell lysis.

-

Assay: Transfer the cell lysate to a new microplate. Add the pNPP substrate solution to each well.

-

Measurement: Incubate at 37°C and measure the absorbance at 405 nm at regular intervals. The rate of p-nitrophenol production is proportional to the ALP activity.[12]

Mineralization Assay (Alizarin Red S Staining)

Materials:

-

4% Paraformaldehyde (PFA) or 70% Ethanol for fixation

-

Alizarin Red S (ARS) staining solution (2% in dH2O, pH 4.1-4.3)[13][14]

Protocol:

-

Fixation: Wash the cell monolayer with PBS and fix the cells with 4% PFA or 70% ethanol for 5-30 minutes at room temperature.[8][14]

-

Washing: Wash the fixed cells twice with deionized water.

-

Staining: Add the Alizarin Red S solution to each well and incubate for 5-30 minutes at room temperature.[8][13]

-

Washing: Aspirate the staining solution and wash the wells three to four times with deionized water to remove excess stain.

-

Visualization: Visualize the stained calcium deposits, which appear as red nodules, using a microscope. For quantification, the stain can be eluted and the absorbance measured.

Key Signaling Pathways in Saos-2 Differentiation

The osteogenic differentiation of Saos-2 cells is regulated by a complex interplay of signaling pathways. Understanding these pathways is critical for designing experiments and for the development of novel therapeutics targeting bone formation.

BMP/Smad Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a potent inducer of osteogenesis.

BMP-2, a member of the TGF-β superfamily, initiates the signaling cascade by binding to its receptors on the cell surface.[15] This leads to the phosphorylation of receptor-regulated Smads (Smad1, 5, and 8), which then form a complex with the common-mediator Smad (Smad4). This complex translocates to the nucleus and activates the transcription of osteogenic genes, including Runx2.[15] Studies have shown that fluoride can promote the viability and differentiation of Saos-2 cells through the activation of the BMP/Smad pathway.[15]

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is another critical regulator of osteoblast function.

Activation of this pathway through the binding of Wnt ligands to the Frizzled/LRP5/6 receptor complex leads to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to regulate the expression of target genes involved in osteoblast proliferation and differentiation. The Wnt/β-catenin pathway is known to be active in most osteosarcoma cell lines, including Saos-2.

Runx2: The Master Regulator

Runt-related transcription factor 2 (Runx2) is a master regulator of osteoblast differentiation.

Runx2 expression is upregulated by both BMP and Wnt signaling pathways. It directly binds to the promoters of major osteoblast-specific genes, such as those encoding for alkaline phosphatase, osteocalcin, and type I collagen, thereby driving the differentiation program.[6] Studies have demonstrated that upon osteogenic induction, the expression of RUNX2 in Saos-2 cells is significantly increased.[14]

Gene Expression Changes During Differentiation

Upon induction of osteogenic differentiation, Saos-2 cells exhibit significant changes in the expression of key osteogenic marker genes.

| Gene | Fold Change (approximate) | Time Point | Source |

| RUNX2 | Increased | 7 days | [14] |

| ALPL (Alkaline Phosphatase) | Increased | 7 days | [14] |

| COL1A1 (Collagen Type I Alpha 1) | 9-fold increase | 7 days | [14] |

| BGLAP (Osteocalcin) | 5-fold increase | 7 days | [14] |

| SPP1 (Osteopontin) | 5-fold increase | 7 days | [14] |

Conclusion

The Saos-2 cell line represents a robust and reliable in vitro model for studying the intricate processes of late osteoblastic differentiation and mineralization. Its well-defined characteristics, coupled with established protocols for culture and differentiation, make it an invaluable tool for basic research, drug discovery, and the development of novel therapeutic strategies for bone-related disorders. A thorough understanding of the underlying signaling pathways that govern its osteogenic potential is paramount for the effective utilization of this cell line in advancing our knowledge of bone biology.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. SaOS-2 Cells [cytion.com]

- 3. accegen.com [accegen.com]

- 4. SaOS-2 Cells | Applied Biological Materials Inc. [abmgood.com]

- 5. Cellosaurus cell line SaOS-2 (CVCL_0548) [cellosaurus.org]

- 6. mdpi.com [mdpi.com]

- 7. Saos-2 Cell Line - Creative Biogene [creative-biogene.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dexamethasone in osteogenic medium strongly induces adipocyte differentiation of mouse bone marrow stromal cells and increases osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dexamethasone in osteogenic medium strongly induces adipocyte differentiation of mouse bone marrow stromal cells and increases osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drmillett.com [drmillett.com]

- 13. Analysis of Minerals Produced by hFOB 1.19 and Saos-2 Cells Using Transmission Electron Microscopy with Energy Dispersive X-ray Microanalysis [jove.com]

- 14. Shedding Light on Osteosarcoma Cell Differentiation: Impact on Biomineralization and Mitochondria Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluoride promotes viability and differentiation of osteoblast-like Saos-2 cells via BMP/Smads signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Saos-2 Cell Culture

Audience: Researchers, scientists, and drug development professionals new to working with the Saos-2 cell line.

Introduction: The Saos-2 cell line is a widely utilized in vitro model in bone cancer research and studies of osteoblastic differentiation.[1] Derived in 1973 from the primary osteosarcoma of an 11-year-old Caucasian female, this cell line exhibits several key osteoblastic characteristics.[1][2][3] These features include high alkaline phosphatase (ALP) activity, the ability to form a mineralized matrix, and the expression of receptors for parathyroid hormone (PTH) and 1,25-dihydroxyvitamin D3.[3][4] Saos-2 cells are adherent, with an epithelial-like morphology.[4][5] Their ability to mimic mature osteoblasts makes them an invaluable tool for investigating osteosarcoma pathophysiology, bone formation, and for screening potential therapeutic agents.[2][4]

Cell Line Characteristics and Culture Parameters

Quantitative data and key characteristics of the Saos-2 cell line are summarized below for quick reference.

Table 1: General Characteristics of Saos-2 Cells

| Parameter | Description |

|---|---|

| Organism | Human (Homo sapiens) |

| Tissue | Bone, Osteosarcoma |

| Donor | 11-year-old, Caucasian Female[2][3] |

| Morphology | Epithelial-like[4][5] |

| Growth Properties | Adherent[4][5] |

| Karyotype | Hypotriploid, modal number of 56 chromosomes[2][4][6] |

| Biosafety Level | BSL-1[5] |

Table 2: Quantitative Culture and Subculture Parameters

| Parameter | Value/Recommendation |

|---|---|

| Population Doubling Time | 35 - 48 hours[4][6] |

| Recommended Seeding Density | 1 x 10⁴ cells/cm²[6] |

| Subcultivation Ratio | 1:2 to 1:4[5][6][7] |

| Media Renewal Frequency | 2 to 3 times per week[5][6] |

| Centrifugation Speed (Thawing) | ~125 x g for 5-7 minutes |

| Centrifugation Speed (Subculture) | ~300 x g for 3 minutes[6][7] |

Experimental Protocols

Required Materials

-

Cells: Cryopreserved Saos-2 cells (e.g., ATCC HTB-85)

-

Complete Growth Medium:

-

Reagents:

-

Equipment & Consumables:

Protocol for Thawing Cryopreserved Saos-2 Cells

This protocol is critical for ensuring high cell viability upon recovery from liquid nitrogen storage.

-

Pre-warm the complete growth medium in a 37°C water bath.

-

Retrieve the cryovial from liquid nitrogen storage. Safety first: Always wear protective gloves and a face mask when handling frozen vials.

-

Quickly thaw the vial by gently agitating it in the 37°C water bath. Do not submerge the cap. Thawing should be rapid (approx. 2 minutes). Remove the vial when a small ice crystal remains.[2][5]

-

Wipe the exterior of the vial with 70% ethanol and transfer it to a biological safety cabinet.[5][8]

-

Carefully transfer the vial contents into a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes to pellet the cells and remove the cryoprotective agent (DMSO).

-

Aspirate and discard the supernatant.

-

Gently resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-75 culture flask.

-

Place the flask in a 37°C, 5% CO₂ incubator. It is recommended to change the medium after 24 hours to remove any remaining cellular debris and residual DMSO.

Protocol for Routine Maintenance and Subculturing

Saos-2 cells should be passaged when they reach 80-90% confluency to maintain optimal growth.

-

Aspirate the old medium from the flask.

-

Wash the cell monolayer once with sterile PBS (without Ca²⁺/Mg²⁺). Use 5-10 mL for a T-75 flask.[6][7]

-

Add 2-3 mL of pre-warmed Trypsin-EDTA solution to the T-75 flask, ensuring the entire cell layer is covered.[6]

-

Incubate the flask at room temperature or 37°C for 2-3 minutes.[5] Monitor under a microscope until cells appear rounded and detached. Gently tap the side of the flask to dislodge any remaining cells.[8]

-

Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension and transfer it to a 15 mL centrifuge tube.

-

Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh medium.

-

Perform a cell count.

-

Seed new T-75 flasks with fresh, pre-warmed medium at the recommended seeding density of 1 x 10⁴ cells/cm².[6] Alternatively, use a split ratio of 1:2 to 1:4.[5][6]

-

Return the newly seeded flasks to the 37°C, 5% CO₂ incubator.

Protocol for Cryopreservation of Saos-2 Cells

-

Follow steps 1-8 of the subculturing protocol to obtain a cell pellet.

-

Resuspend the cell pellet in cold, sterile cryopreservation medium (e.g., 60% base medium, 30% FBS, 10% DMSO[5]) at a concentration of 1x10⁶ to 1x10⁷ cells/mL.[10]

-

Aliquot 1 mL of the cell suspension into each labeled cryovial.[10]

-

Place the cryovials in a pre-cooled (4°C) cell freezing container and transfer the container to a -80°C freezer for 24 hours.[9][10] This ensures a slow, controlled rate of cooling.

-

Transfer the cryovials to a liquid nitrogen vapor phase tank for long-term storage.[5][10]

Visualizations: Workflows and Signaling

Saos-2 Cell Culture Workflow

The following diagram illustrates the standard workflow for handling Saos-2 cells, from initial thawing to expansion for experiments or cryopreservation for banking.

Caption: General workflow for Saos-2 cell culture.

TGF-β Signaling in Saos-2 Osteogenic Differentiation

The TGF-β signaling pathway plays a role in the osteogenic differentiation of Saos-2 cells. The diagram below provides a simplified overview of this pathway.

Caption: Simplified TGF-β signaling pathway in Saos-2 cells.

References

- 1. Saos-2 cells - Wikipedia [en.wikipedia.org]

- 2. SaOS-2 Cells [cytion.com]

- 3. mskcc.org [mskcc.org]

- 4. accegen.com [accegen.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. ebiohippo.com [ebiohippo.com]

- 7. Saos-2 Cell Line - Creative Biogene [creative-biogene.com]

- 8. SaOS-2 Cells | Applied Biological Materials Inc. [abmgood.com]

- 9. researchgate.net [researchgate.net]

- 10. ubigene.us [ubigene.us]

Optimal Media and Supplements for Saos-2 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals